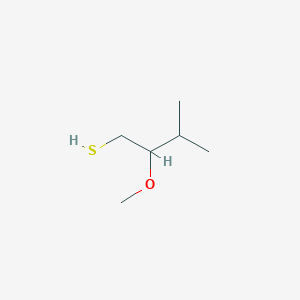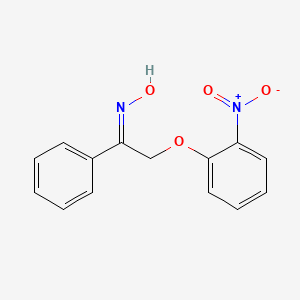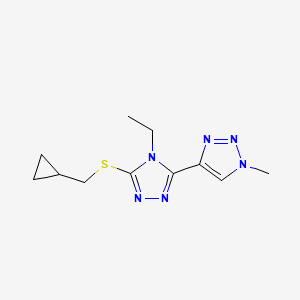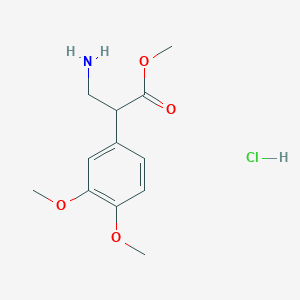
Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is a derivative of the amino acid phenylalanine and has been synthesized using various methods. In
Applications De Recherche Scientifique
Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In drug discovery, it has been used as a starting material for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate various neurotransmitter systems. In vivo studies have shown its potential as a neuroprotective agent and its ability to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its effects on various systems are well documented. However, it also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Orientations Futures
There are several future directions for research on Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride. One area of focus is the development of more potent and selective derivatives for the treatment of specific diseases. Another area of interest is the investigation of its effects on other neurotransmitter systems and its potential as a treatment for other neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-dimethoxyphenylacetonitrile with lithium aluminum hydride to form 3,4-dimethoxyphenylpropanol. The resulting product is then reacted with methyl chloroformate and ammonia to form Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride.
Propriétés
IUPAC Name |
methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(6-11(10)16-2)9(7-13)12(14)17-3;/h4-6,9H,7,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOWBYUQRCEDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)C(=O)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

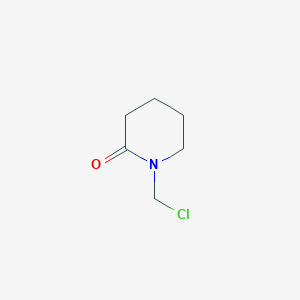
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691454.png)
![5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2691455.png)
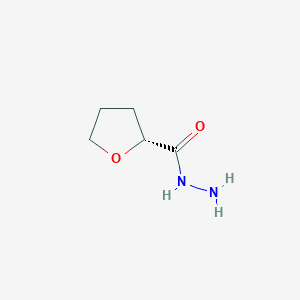
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2691457.png)


![7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2691463.png)
![3-[6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2691464.png)
